Indacaterol Impurity A

Descripción

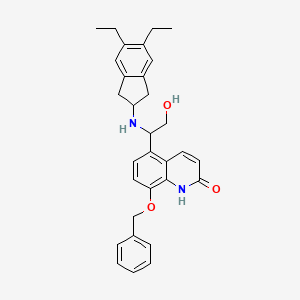

Structure

3D Structure

Propiedades

Fórmula molecular |

C31H34N2O3 |

|---|---|

Peso molecular |

482.6 g/mol |

Nombre IUPAC |

5-[1-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-2-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-28(18-34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35) |

Clave InChI |

FAOAQSVNWSHGRW-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C2CC(CC2=C1)NC(CO)C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)CC |

Origen del producto |

United States |

Mechanistic Studies on the Formation of Indacaterol Impurity a During Chemical Synthesis

Analysis of Synthetic Pathways of Indacaterol (B1671819) and Precursor Intermediates

The synthesis of Indacaterol is a multi-step process that has been approached through various routes since its initial disclosure. medkoo.comacs.org A common strategy involves the coupling of two key fragments: a chiral epoxide and a primary amine. newdrugapprovals.org One of the initial and widely referenced synthetic routes starts with 1,2-diethyl benzene (B151609) to synthesize the primary amine, 2-amino-5,6-diethylindane. newdrugapprovals.org The other crucial intermediate is the chiral epoxide, 8-benzyloxy-5-(R)-oxiranyl-(1H)-quinolin-2-one. newdrugapprovals.org The synthesis of this epoxide has also been a subject of modification to improve efficiency and reduce the use of expensive reagents. newdrugapprovals.org

Several patents describe variations and improvements to the original synthesis. For instance, processes have been developed to avoid tedious purification steps like silica (B1680970) gel chromatography by forming acid addition salts of intermediates. newdrugapprovals.orggoogle.com Alternative synthetic routes have been proposed to mitigate the formation of byproducts by using different starting materials and reaction schemes. google.comgoogle.comgoogle.com One such approach involves reacting 8-benzyloxy-5-(acetyl bromide)-(1H)-quinolin-2-one with 2-amino-(5,6-diethyl)-indane, followed by chiral reduction and debenzylation. google.com Another patented method introduces a new intermediate to circumvent the problematic reaction between the epoxide and the primary amine, aiming for a cleaner reaction with fewer side products. google.comgoogle.com

The primary intermediates that feature across many synthetic pathways are:

8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one : This is the key chiral epoxide. newdrugapprovals.orgnewdrugapprovals.org The substituent on the 8-oxy group is often a protecting group like benzyl (B1604629). newdrugapprovals.org

2-amino-5,6-diethyl-indan : This is the primary amine that couples with the epoxide. newdrugapprovals.orgnewdrugapprovals.org

5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-substituted oxy-(1H)-quinolin-2-one : This is the intermediate formed after the coupling of the epoxide and the amine, before the final deprotection step. newdrugapprovals.orggoogle.com

Identification of Critical Steps and Reaction Conditions Contributing to Impurity A Formation

The formation of Indacaterol Impurity A and other related substances is a significant challenge in the synthesis of Indacaterol. Several critical steps and reaction conditions have been identified as major contributors to impurity generation.

A pivotal step in many synthetic routes to Indacaterol is the nucleophilic ring-opening of the epoxide, 8-substituted oxy-5-(R)-oxiranyl-(1H)-quinolin-2-one, by the primary amine, 2-amino-5,6-diethyl-indan. newdrugapprovals.orgnewdrugapprovals.orggoogle.com This reaction is notoriously prone to a lack of regioselectivity, leading to the formation of isomeric impurities. newdrugapprovals.orggoogle.comgoogleapis.com

The desired reaction involves the amine attacking the less hindered carbon of the epoxide ring. However, a competing reaction can occur where the amine attacks the other carbon of the epoxide, resulting in a regioisomeric impurity. googleapis.comgoogle.com This lack of regioselectivity can significantly lower the yield of the desired intermediate, with some processes reporting only about 60% of the desired product in the reaction mixture. newdrugapprovals.orggoogle.com High reaction temperatures, sometimes exceeding 110°C for several hours, are often employed to drive the epoxide opening, but this also favors the formation of these impurities. newdrugapprovals.orggoogle.comgoogle.com

Beyond regioselectivity issues, other side reactions contribute to the impurity profile of Indacaterol. One of the most significant side reactions is the formation of a dimer impurity. googleapis.comgoogle.comgoogle.com This occurs when the initially formed product, which still contains a secondary amine, reacts with another molecule of the quinolone epoxide. google.com

The use of a large excess of the 2-amino-(5,6-diethyl)-indan is a strategy employed to minimize this dimerization, but it does not completely eliminate the problem and introduces challenges in purification. newdrugapprovals.orgnewdrugapprovals.orggoogle.com The reaction conditions, particularly high temperatures, also promote the formation of these and other degradation byproducts. veeprho.comgoogle.com

The final step in many synthetic pathways is the removal of the protecting group from the 8-hydroxy position of the quinolinone ring, which is often a benzyl group. newdrugapprovals.orggoogle.com This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. newdrugapprovals.orggoogle.com While this step is generally efficient, it can also introduce impurities.

One patent suggests that the hydrogenation of the intermediate can lead to the formation of impurities with very similar structures and chemical properties to the final product, making them difficult to remove. googleapis.com Another source indicates that the choice of catalyst and reaction conditions during hydrogenation is crucial. Catalysts like palladium hydroxide, platinum on carbon, and Raney nickel are also options. google.com Improper control of this step can affect the purity of the final Indacaterol.

Impact of Process Parameters on Impurity A Yield and Control

The yield of this compound and other byproducts is highly dependent on various process parameters. Careful optimization of these parameters is essential for controlling impurity formation and achieving a high-purity final product.

The choice of solvent plays a critical role in the Indacaterol synthesis, particularly in the epoxide ring-opening step. Solvents such as toluene, diethylene glycol dimethyl ether, and methanol (B129727) have been used in various stages of the synthesis. google.com For the coupling reaction, avoiding alkaline conditions can help minimize side reactions like dimerization and regioisomer formation. One process describes dissolving the reactants in ethyl acetate (B1210297) and refluxing to reduce residual impurities. Another patent highlights the use of dimethylformamide (DMF) for the reaction, followed by extraction with dichloromethane. newdrugapprovals.org

Catalysts are primarily used in the deprotection step. Palladium on carbon (Pd/C) is the most commonly mentioned catalyst for the hydrogenation of the benzyl-protected intermediate. newdrugapprovals.orggoogle.com The amount and activity of the catalyst, as well as the reaction temperature and hydrogen pressure, are critical parameters to control to ensure complete deprotection without generating further impurities. newdrugapprovals.org One patent specifies using a 5% Pd/C catalyst with hydrogen pressure of 3-4 Kg/cm³ at 25-30°C. newdrugapprovals.org Another mentions that the amount of palladium-carbon catalyst added is 50% of the mass of the intermediate. google.com

The table below summarizes some of the solvents and catalysts used in various synthetic steps for Indacaterol and their impact on the reaction.

| Reaction Step | Solvent(s) | Catalyst(s) | Impact on Impurity Formation | Reference(s) |

| Epoxide Ring Opening | Ethyl acetate | - | Refluxing helps reduce residual impurities. | |

| Epoxide Ring Opening | Toluene, Diethylene glycol dimethyl ether | - | Choice of solvent affects reaction rate and side product formation. | google.com |

| Epoxide Ring Opening | Dimethylformamide (DMF) | - | Used for the reaction, followed by extraction. | newdrugapprovals.org |

| Deprotection (Hydrogenation) | Methanol, Acetic Acid | 5% Pd/C | Controlled conditions (25-30°C, 3-4 Kg/cm³ H₂) are crucial. | newdrugapprovals.org |

| Deprotection (Hydrogenation) | Methanol | Palladium on carbon | Temperature of 10-30°C is specified. | google.com |

Optimization of Reaction Temperature and Time

The formation of impurities during the synthesis of active pharmaceutical ingredients (APIs) is a critical concern, directly impacting product yield, quality, and safety. google.com In the synthesis of Indacaterol, the control of reaction temperature and time is paramount to minimize the formation of by-products, including this compound. google.comgoogleapis.com

Generally, elevating the reaction temperature accelerates the reaction rate. googleapis.com However, this also increases the likelihood of side reactions, leading to a higher impurity profile. google.comgoogleapis.com Therefore, a key aspect of process development is to identify an optimal temperature range that maximizes the conversion of starting materials to Indacaterol while keeping impurity formation to a minimum. google.comgoogleapis.com

Detailed research findings have demonstrated the significant influence of thermal stress on the degradation of Indacaterol and the formation of impurities. In one study, thermal stress testing was conducted at 60°C for 48 hours. savaglobal.com Another study investigating the synthesis of an Indacaterol intermediate found that epoxide ring-opening reactions, a common step in similar syntheses, were performed at high temperatures of approximately 110°C for 15 hours, which can contribute to impurity formation. googleapis.com Conversely, a different synthetic approach for an intermediate of Indacaterol specified a reaction temperature range of 20 to 60°C. googleapis.com

The duration of the reaction is another critical parameter that must be carefully controlled. Prolonged reaction times, even at optimal temperatures, can lead to the formation of degradation products. For instance, in the synthesis of an Indacaterol intermediate, the reaction was maintained for 12 hours at a temperature of 95-100°C. google.com The goal is to achieve the highest possible conversion rate in the shortest amount of time to limit the window for impurity generation. google.comgoogleapis.com

The interplay between temperature and time is crucial. A study on a related analytical method development for Indacaterol maleate (B1232345) showed that the maximum color intensity for a reaction product was achieved after heating at 70 ± 5.0°C for 20 ± 5.0 minutes, indicating a specific optimal window for that particular reaction. ijpsr.info While not directly related to the synthesis of Impurity A, this illustrates the principle of optimizing both parameters in conjunction.

The following interactive table summarizes the impact of temperature and time on Indacaterol and related reactions, based on available research data.

| Parameter | Condition | Observation | Reference |

| Thermal Stress | 60°C for 48 hours | Increased degradation and impurity formation. | savaglobal.com |

| Epoxide Ring Opening | ~110°C for 15 hours | High temperature and long duration can lead to by-products. | googleapis.com |

| Intermediate Synthesis | 20-60°C | Optimized temperature range for a specific synthetic step. | googleapis.com |

| Intermediate Synthesis | 95-100°C for 12 hours | Example of specific time and temperature for a reaction step. | google.com |

| Analytical Reaction | 70 ± 5.0°C for 20 ± 5.0 min | Demonstrates a narrow optimal window for a related reaction. | ijpsr.info |

By carefully optimizing reaction temperature and time, the formation of this compound and other by-products can be significantly minimized, leading to a more efficient and robust manufacturing process with higher purity of the final API. google.comgoogleapis.comcatalysis.blog

Theoretical Models for Predicting Impurity Formation Pathways

In modern pharmaceutical development, theoretical and computational models play an increasingly important role in understanding and predicting the formation of impurities during synthesis. acs.org These models can provide valuable insights into potential reaction pathways, including those leading to the formation of this compound, thereby guiding process optimization and control strategies. acs.orgresearchgate.net

Computational studies can be employed to investigate the electronic and steric effects of substrates and intermediates, which can influence reaction outcomes and the propensity for specific side reactions. acs.org For instance, in the broader context of quinoline (B57606) synthesis (the core structure of Indacaterol), computational studies have highlighted how both steric and binding effects, as well as the electronic properties of substrates, can affect biotransformations. acs.org Such models can help in understanding the reactivity of different positions on the molecule and predict which sites are more susceptible to unwanted reactions.

While specific theoretical models predicting the formation of this compound are not extensively detailed in the public domain, the principles of computational chemistry and predictive modeling are widely applied in impurity profiling. researchgate.net These models can simulate reaction mechanisms and energy profiles of different pathways, allowing researchers to identify the most likely routes for impurity formation.

For example, computational fluid dynamics has been used to study the lung deposition of Indacaterol, demonstrating the application of complex modeling in understanding the behavior of the drug. researchgate.net While this application is not directly related to synthetic impurity formation, it underscores the utility of computational tools in the pharmaceutical sciences.

The development of theoretical models for impurity prediction typically involves:

Quantum Mechanical Calculations: To determine the electronic structure and reactivity of molecules.

Molecular Dynamics Simulations: To simulate the behavior of molecules over time and understand reaction dynamics.

Kinetic Modeling: To predict the rates of different reactions and how they are influenced by process parameters. rsc.org

By applying these theoretical approaches, it is possible to build a predictive framework for the formation of this compound. This would enable the proactive design of synthetic routes and reaction conditions that inherently minimize the generation of this and other undesirable by-products. Such in-silico studies can significantly reduce the experimental burden and costs associated with process development and impurity control. catalysis.blog

The following table outlines the types of theoretical models and their potential applications in predicting impurity formation pathways.

| Theoretical Model Type | Application in Impurity Prediction | Potential Insights for this compound |

| Quantum Mechanics (e.g., DFT) | Elucidating reaction mechanisms and transition states. | Identifying the most energetically favorable pathway for the formation of Impurity A. |

| Molecular Dynamics (MD) | Simulating molecular interactions and conformational changes. | Understanding how solvent and temperature influence the reaction landscape. |

| Kinetic Modeling | Predicting reaction rates and product distribution over time. | Optimizing reaction time to maximize Indacaterol yield and minimize Impurity A. |

| Computational Fluid Dynamics (CFD) | Modeling flow and transport phenomena. | While less direct, could inform on mixing and mass transfer effects on local concentrations and side reactions. researchgate.net |

The integration of these theoretical models into the process development workflow for Indacaterol represents a powerful strategy for ensuring the quality and purity of the final drug substance.

Advanced Analytical Methodologies for Indacaterol Impurity a Detection, Characterization, and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry. Its ability to separate complex mixtures into individual components makes it indispensable for isolating and quantifying impurities like Indacaterol (B1671819) Impurity A.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical impurities. In the context of Indacaterol and its related substances, Reversed-Phase HPLC (RP-HPLC) is a particularly powerful modality. This method employs a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For the analysis of Indacaterol Impurity A, RP-HPLC methods are developed to ensure adequate separation from the active pharmaceutical ingredient (API) and other potential impurities. The selection of the stationary phase, typically a C18 or C8 column, and the optimization of the mobile phase composition, including pH and organic modifier concentration, are critical for achieving the desired resolution. Suppliers of this compound reference standards often provide a Certificate of Analysis (COA) that includes data from HPLC analysis, confirming the purity of the standard. justdial.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to faster analysis times, improved resolution, and enhanced sensitivity. These characteristics make UPLC an ideal technique for the demanding requirements of impurity profiling.

The application of UPLC for the analysis of Indacaterol and its impurities allows for the rapid and efficient separation of closely related compounds, including this compound. The increased peak capacity of UPLC systems provides a greater ability to resolve all potential impurities from the main drug peak, which is essential for accurate quantification at low levels.

Method Development and Optimization for Impurity A Analysis

The development and optimization of a chromatographic method for this compound analysis is a meticulous process. The goal is to create a robust and reliable method that can be consistently used for quality control purposes. Key parameters that are optimized include:

Column Chemistry and Dimensions: Selecting the appropriate stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, and particle size) is fundamental to achieving the desired separation.

Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol), aqueous buffer, and pH of the mobile phase significantly influences the retention and selectivity of the separation. Gradient elution, where the mobile phase composition is changed over time, is often employed to resolve complex mixtures of impurities.

Flow Rate and Temperature: These parameters are adjusted to optimize the efficiency and speed of the analysis while maintaining good peak shape and resolution.

Detector Wavelength: The UV detector wavelength is selected to maximize the response for both the API and this compound, ensuring sensitive detection.

The development process often involves a systematic approach, such as Design of Experiments (DoE), to efficiently explore the effects of different parameters and identify the optimal conditions.

Specificity and Resolution in Impurity Profiling

A critical aspect of any impurity profiling method is its specificity, which is the ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradants, and the API itself. High resolution between the peak for this compound and other components in the chromatogram is essential to ensure accurate quantification.

Forced degradation studies are often performed to demonstrate the specificity of the method. In these studies, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate this compound from these newly formed degradants, proving its stability-indicating nature.

Spectroscopic and Spectrometric Characterization Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are required for the structural elucidation and confirmation of impurities.

Mass Spectrometry (MS, LC-MS, LC-MS/MS, LC-HRMS, QTOF-MS/MS) for Structure Elucidation and Accurate Mass Measurement

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a liquid chromatography system (LC-MS), it becomes an indispensable tool for the identification and characterization of pharmaceutical impurities.

For this compound, various MS techniques are employed:

LC-MS and LC-MS/MS: The effluent from the LC column is introduced into the mass spectrometer. In LC-MS, the mass of the impurity is determined. In tandem mass spectrometry (LC-MS/MS), the impurity ion is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule.

High-Resolution Mass Spectrometry (LC-HRMS): This technique provides a highly accurate mass measurement of the impurity, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a known impurity or elucidating the structure of a novel one.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS): QTOF-MS/MS combines the capabilities of a quadrupole analyzer with a time-of-flight analyzer, offering high resolution, accurate mass measurement, and the ability to perform MS/MS experiments. This makes it a powerful tool for the definitive structural confirmation of impurities like this compound.

Data from these mass spectrometric analyses are often included in the Certificate of Analysis for impurity reference standards, providing comprehensive characterization. justdial.com

Below is a table summarizing the analytical techniques and their applications in the analysis of this compound.

| Technique | Application | Key Information Obtained |

| RP-HPLC | Separation and Quantification | Retention time, peak area, purity assessment |

| UPLC | High-throughput separation and quantification | Faster analysis, improved resolution, and sensitivity |

| LC-MS | Identification and Confirmation | Molecular weight of the impurity |

| LC-MS/MS | Structural Elucidation | Fragmentation pattern for structural confirmation |

| LC-HRMS | Structural Elucidation | Accurate mass for elemental composition determination |

| QTOF-MS/MS | Definitive Structural Confirmation | High-resolution mass and fragmentation data |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pharmaceutical impurities. rsc.org For this compound, which is chemically identified as 5-[(1R)-2-[5-Ethyl-2,3-dihydro-1H-inden-2-yl) amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone, NMR provides detailed information about the molecular structure. savaglobal.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the detection and quantification of pharmaceutical compounds, including impurities like this compound. dntb.gov.ua The presence of chromophoric groups in the structure of Indacaterol and its impurities allows for their detection by UV absorbance. savaglobal.com

In the development of analytical methods, the UV spectra of Indacaterol and its impurities are recorded to determine the wavelength of maximum absorption (λmax). For instance, in a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a detection wavelength of 210 nm has been found suitable for both Indacaterol and its known impurities, including Impurity A. savaglobal.com Another study utilized a detection wavelength of 260 nm. researchgate.net The selection of an appropriate wavelength is critical for achieving the necessary sensitivity and selectivity for quantification. savaglobal.com

UV-Vis spectrophotometry can be applied in various ways, including direct measurement, derivative spectroscopy, and as a detector in hyphenated techniques like HPLC-UV. dntb.gov.uaresearchgate.net For instance, one study reported the use of difference spectrophotometry, measuring the absorption difference of Indacaterol in acidic and basic media, with maxima and minima observed at 274.6 nm and 257.8 nm, respectively. ijpsr.info The simplicity, cost-effectiveness, and robustness of UV-Vis spectrophotometry make it a valuable tool in quality control laboratories for routine analysis. dntb.gov.uaijpsr.info

Hyphenated Techniques in Comprehensive Impurity Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive analysis of pharmaceutical impurities. asiapharmaceutics.infoajrconline.org These techniques offer enhanced resolution, sensitivity, and specificity, which are essential for identifying and quantifying impurities, even at trace levels. ijpsjournal.comijarnd.com

For the analysis of Indacaterol and its impurities, including Impurity A, RP-HPLC coupled with a photodiode array (PDA) detector is a commonly employed hyphenated technique. savaglobal.com The HPLC component separates the drug substance from its impurities based on their physicochemical properties, while the PDA detector provides UV spectra for each separated peak, aiding in peak identification and purity assessment. savaglobal.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are even more powerful for impurity profiling. asiapharmaceutics.info These techniques provide molecular weight information and fragmentation patterns of the separated components, which are crucial for the structural elucidation of unknown impurities. rsc.org While specific applications of LC-MS for the detailed characterization of this compound are not extensively detailed in the provided context, the general utility of this technique in impurity analysis is well-established. ajrconline.org The combination of chromatographic separation with mass spectrometric detection provides a high degree of confidence in the identification and quantification of impurities. ijpsjournal.com

Validation of Analytical Methods According to ICH Guidelines

The validation of analytical methods is a mandatory requirement by regulatory agencies to ensure that the methods are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines (specifically Q2(R1)) for the validation of analytical procedures. savaglobal.comresearchgate.net These guidelines outline the validation parameters that need to be assessed, including linearity, precision, accuracy, robustness, and the limits of detection and quantification. tijer.orgijpsjournal.com

A developed RP-HPLC method for the quantification of Indacaterol and its impurities was validated according to ICH Q2(R1) guidelines. savaglobal.comresearchgate.net This ensures that the method is reliable and provides accurate and reproducible results for the routine analysis of drug samples. savaglobal.comcolab.ws

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For an RP-HPLC method for Indacaterol and its impurities, linearity was established, with correlation coefficient (r²) values greater than 0.998, indicating a strong linear relationship. savaglobal.comresearchgate.net Another study showed linearity for Indacaterol in the concentration range of 10-50 µg/ml with a correlation coefficient of 0.9993. ijpsjournal.com

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix. For a validated method for Indacaterol and its impurities, the recovery was within 90–115%. savaglobal.comresearchgate.net A separate study reported recovery in the range of 99.97-100.4%. ijpsjournal.com

Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, this can include variations in flow rate and detection wavelength. ijpsjournal.comijpsjournal.com A robust method should yield results with a %RSD within acceptable limits (e.g., not more than 2%) under these varied conditions. ijpsjournal.com

Table 1: Summary of Validation Parameters for an RP-HPLC Method for Indacaterol and Impurities

| Validation Parameter | Acceptance Criteria | Reported Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | > 0.998 savaglobal.comresearchgate.net |

| Precision (%RSD) | Varies; typically ≤ 15% | 1.82 - 7.76% savaglobal.comresearchgate.net |

| Accuracy (% Recovery) | Typically 80-120% | 90 - 115% savaglobal.comresearchgate.net |

| Robustness (%RSD) | Typically ≤ 2% | Within 2% ijpsjournal.comijpsjournal.com |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com

These limits are crucial for the analysis of impurities, as they define the sensitivity of the method. LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve. ijpsjournal.com For a validated RP-HPLC method, the LOD and LOQ for Indacaterol were reported as 0.17 µg/ml and 0.52 µg/ml, respectively. ijpsjournal.comijpsjournal.com Another study determined the LOD and LOQ for Indacaterol to be 0.06 and 0.16 µg/mL, respectively, based on the signal-to-noise ratio. nih.gov

Table 2: LOD and LOQ Values for Indacaterol

| Parameter | Reported Value 1 | Reported Value 2 |

|---|---|---|

| LOD (µg/mL) | 0.17 ijpsjournal.comijpsjournal.com | 0.06 nih.gov |

| LOQ (µg/mL) | 0.52 ijpsjournal.comijpsjournal.com | 0.16 nih.gov |

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. These methods are crucial for determining the shelf-life of a drug and for ensuring that any degradation products are detected and quantified. savaglobal.com

To develop a stability-indicating assay, forced degradation studies are performed on the drug substance. savaglobal.comresearchgate.net This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. savaglobal.comijpsjournal.com The goal is to generate potential degradation products and to demonstrate that the analytical method can separate these degradants from the parent drug and from each other. researchgate.net

Application of Reference Standards for Impurity A Quantification

The accurate quantification of this compound is fundamental to controlling its levels in the final drug product, a process that heavily relies on the use of well-characterized reference standards. These standards serve as the benchmark against which the amount of the impurity in a sample is measured, ensuring the reliability and consistency of the analytical results.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely adopted technique for the quantification of impurities in pharmaceutical ingredients and products. savaglobal.com A specific and validated stability-indicating RP-HPLC method is essential for separating Impurity A from the active pharmaceutical ingredient (API), Indacaterol, and other potential impurities.

A study detailing the quantitative estimation of known impurities in a combination drug product including Indacaterol Acetate (B1210297) outlines such a method. savaglobal.com The chromatographic separation was achieved using a gradient elution on a C18 column with UV detection. savaglobal.comresearchgate.net The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. savaglobal.com

Validation parameters such as linearity, precision, and accuracy are rigorously assessed. Linearity is established by analyzing solutions of this compound (referred to as INA-A in the study) at different concentrations and demonstrating a direct proportional relationship between concentration and the analytical response (e.g., peak area). savaglobal.com

Interactive Table: Linearity Study for this compound (INA-A) (Note: The following data is representative of findings from analytical validation studies.)

| Parameter | Result for this compound |

|---|---|

| Concentration Range | Targeting specification levels |

| Correlation Coefficient (r²) | > 0.998 savaglobal.com |

| Method of Evaluation | Plot of concentration vs. peak area savaglobal.com |

The precision of the method, which demonstrates the closeness of agreement between a series of measurements, and the accuracy, which shows the agreement between the measured value and the true value, are also critical. Recovery studies, where a known amount of the impurity standard is added to a sample and then measured, are performed to determine accuracy. savaglobal.com

Interactive Table: Summary of Method Validation for Impurity A Quantification

| Validation Parameter | Acceptance Criteria/Results |

|---|---|

| Precision (%RSD) | Overall precision found to be within 1.82 − 7.76% RSD savaglobal.com |

| Accuracy (% Recovery) | Within 90-115% savaglobal.com |

| Limit of Quantitation (LOQ) | Established at a concentration where the analyte can be reliably quantified with acceptable precision and accuracy. researchgate.netnih.gov |

In routine quality control, quantifying impurities by preparing external standards for each analysis can be costly and time-consuming due to the challenges in isolating and synthesizing impurity standards. savaglobal.com To overcome this, the concept of the Relative Response Factor (RRF) is employed. The RRF is determined during method validation by comparing the response (slope of the calibration curve) of the impurity to the response of the API. savaglobal.com Once established, the RRF allows for the quantification of Impurity A using the readily available Indacaterol reference standard, saving both time and resources in routine analysis. savaglobal.comresearchgate.net

Advanced Sample Preparation Techniques (e.g., Molecularly Imprinted Solid-Phase Extraction)

The analysis of impurities, especially at trace levels in complex biological or formulation matrices, often requires sophisticated sample preparation techniques to isolate the analyte of interest and remove interfering substances. frontiersin.org While conventional Solid-Phase Extraction (SPE) is widely used, advanced methods like Molecularly Imprinted Solid-Phase Extraction (MISPE) offer significantly higher selectivity. frontiersin.orgresearchgate.net

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. researchgate.netnih.gov In MISPE, these highly selective MIPs are used as the sorbent material. researchgate.net The process involves creating specific binding cavities by polymerizing functional monomers and a cross-linker around a template molecule (in this case, it would be the analyte or a structurally similar compound). nih.govresearchgate.net After polymerization, the template is removed, leaving behind cavities that can selectively rebind the target analyte from a complex sample matrix. nih.gov

While research specifically detailing a MISPE method for this compound is not widely published, studies on the development of MISPE for the parent drug, Indacaterol, demonstrate the technique's feasibility and power. A MISPE method was developed for the selective extraction of Indacaterol from rat lung tissues. nih.govresearchgate.net

The synthesis of the MIP involved using Indacaterol as the template molecule, methacrylic acid as the functional monomer, and ethylene (B1197577) glycol dimethacrylate as the cross-linker. nih.govresearchgate.net The resulting polymer demonstrated a high binding capacity and significant selectivity for Indacaterol. nih.govresearchgate.net The extraction procedure was carefully optimized to ensure efficient capture of the analyte and removal of matrix components.

Interactive Table: Optimized Conditions for Indacaterol MISPE (Based on a study for Indacaterol extraction from rat lung tissue)

| MISPE Step | Optimized Condition |

|---|---|

| Sorbent Mass | 20.0 mg of MIP nih.govresearchgate.net |

| Loading Solvent | Acetonitrile nih.govresearchgate.net |

| Washing Solvent | Acetonitrile: water (20:80, v/v) nih.govresearchgate.net |

| Eluting Solvent | Methanol (B129727): acetic acid (90:10, v/v) nih.govresearchgate.net |

Conclusion and Future Research Directions

Summary of Current Knowledge on Indacaterol (B1671819) Impurity A

Indacaterol Impurity A is identified as a process-related impurity in the synthesis of Indacaterol. daicelpharmastandards.com It is chemically known as 5-[1-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-2-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone, and is also referred to as Benzyl (B1604629) Indacaterol. synthinkchemicals.com This compound is structurally very similar to the active pharmaceutical ingredient (API), with the key difference being the presence of a benzyl protecting group on the hydroxyl group at the 8-position of the quinolinone ring system. daicelpharmastandards.comsynthinkchemicals.com

The presence of this impurity is typically a result of the incomplete removal of the benzyl protecting group during the final steps of Indacaterol synthesis. As a synthetic intermediate, its clearance is a critical parameter for ensuring the purity of the final drug substance. While reference standards for this compound are commercially available for analytical purposes, detailed public data on its specific toxicological profile or pharmacological activity is limited. Its control is mandated by stringent regulatory guidelines that set limits for impurities in new drug substances. nih.gov

| Property | Data | Reference |

|---|---|---|

| Chemical Name | 5-[1-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-2-hydroxyethyl]-8-(phenylmethoxy)-2(1H)-quinolinone | synthinkchemicals.com |

| Synonym | Benzyl Indacaterol Impurity | daicelpharmastandards.com |

| CAS Number | 773895-24-2 | synthinkchemicals.com |

| Molecular Formula | C31H34N2O3 | synthinkchemicals.com |

| Molecular Weight | 482.61 g/mol | synthinkchemicals.com |

Challenges in Impurity Identification and Quantification

The effective control of this compound and other related substances is accompanied by several analytical challenges common to impurity profiling in the pharmaceutical industry. biomedres.us

Trace-Level Quantification: Impurities are often present at very low concentrations, typically below 0.1% of the API, demanding highly sensitive analytical methods for accurate quantification. nih.govresolvemass.ca

Structural Similarity and Co-elution: Due to its close structural resemblance to Indacaterol, Impurity A can exhibit similar chromatographic behavior, leading to challenges in achieving complete separation (co-elution). synthinkchemicals.com This complicates accurate measurement, requiring highly optimized and selective analytical methods.

Matrix Effects: The complex mixture of the active ingredient, excipients, and other potential impurities in a drug formulation can interfere with the analytical signal of the target impurity, compromising the accuracy and sensitivity of the analysis. synthinkchemicals.com

Reference Standard Availability: While a reference standard for this compound is available, the identification of new or unknown degradation products or by-products requires the isolation and characterization of these compounds to create new standards, which can be a time-consuming and resource-intensive process. eurofins.com

Regulatory Scrutiny: Regulatory agencies like the FDA and EMA have stringent and evolving guidelines for the identification, qualification, and control of impurities, necessitating continuous adaptation and validation of analytical strategies. resolvemass.ca

Emerging Analytical Technologies for Impurity Analysis

To address the challenges in impurity profiling, the pharmaceutical industry is increasingly adopting advanced and emerging analytical technologies that offer enhanced sensitivity, selectivity, and speed.

| Technology | Description | Advantages for Impurity Analysis | Reference |

|---|---|---|---|

| UHPLC/UPLC | Ultra-High-Performance Liquid Chromatography uses columns with smaller particles, leading to higher resolution and faster analysis times compared to conventional HPLC. | Improved separation of structurally similar compounds like Indacaterol and its impurities; increased throughput. | biomedres.us |

| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry provides separation followed by highly sensitive and specific mass-based detection. | Enables definitive identification and quantification of impurities at trace levels, even in complex matrices. High-Resolution MS (HRMS) provides exact mass data for structural elucidation of unknown impurities. | biomedres.usijpsonline.com |

| GC-MS | Gas Chromatography-Mass Spectrometry is used for the analysis of volatile and semi-volatile impurities. | Effective for identifying residual solvents or volatile degradation products that may arise during synthesis or storage. | resolvemass.ca |

| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information about the molecular structure of a compound. | Crucial for the unambiguous structural elucidation of newly discovered impurities, avoiding the need for extensive chemical synthesis for confirmation. | biomedres.us |

| SFC | Supercritical Fluid Chromatography uses a supercritical fluid as the mobile phase, offering unique selectivity. | Provides an alternative separation mechanism that can be effective for impurities that are difficult to resolve using conventional LC methods. |

The hyphenation of chromatographic separation techniques with mass spectrometry (LC-MS) has become an indispensable tool, providing the high sensitivity and specificity needed for modern impurity analysis. ijpsonline.com

Prospects for Advanced Process Control and Impurity Mitigation

Beyond detection, the future of impurity management lies in proactive prevention and control during the manufacturing process. Advanced Process Control (APC) represents a significant leap forward in this area. eleapsoftware.com APC utilizes a suite of sophisticated tools, including predictive modeling and real-time data analytics, to optimize complex manufacturing processes. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com

In the context of Indacaterol synthesis, implementing APC can lead to a more robust and consistent manufacturing process. By continuously monitoring Critical Process Parameters (CPPs)—such as temperature, pressure, and reaction time—that influence the formation of Impurity A, APC systems can make predictive, real-time adjustments. eleapsoftware.comacs.org This proactive control ensures that the process remains within its optimal operating window, thereby minimizing the formation of impurities from the outset. grace.com

The integration of Process Analytical Technology (PAT) with APC systems further enhances this capability by providing real-time data on Critical Quality Attributes (CQAs), including impurity levels. americanpharmaceuticalreview.com This approach, aligned with the principles of Quality by Design (QbD), moves the industry from a reactive "test and fix" model to a proactive "predict and prevent" paradigm. grace.com The prospective benefits include not only higher product quality and purity but also increased process efficiency, reduced waste, and greater manufacturing flexibility. eleapsoftware.comeuropeanpharmaceuticalreview.com As these technologies mature, their adoption will be crucial for mitigating impurity-related risks and ensuring the consistent production of high-quality pharmaceuticals like Indacaterol.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Indacaterol Impurity A in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for identification and quantification. Key parameters include column selection (e.g., C18), mobile phase optimization (e.g., acetonitrile-phosphate buffer), and validation of specificity, linearity, and accuracy per ICH guidelines. Stability-indicating methods should include forced degradation studies (acid/base hydrolysis, oxidation) to confirm selectivity .

Q. How should researchers approach the structural elucidation of unknown impurities related to Indacaterol, such as Impurity A?

- Methodological Answer : Structural characterization requires a combination of advanced techniques:

- Nuclear Magnetic Resonance (NMR) for determining molecular connectivity and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- LC-MS/MS for fragmentation patterns and impurity profiling.

Cross-referencing with synthetic intermediates or degradation pathways is critical .

Q. What are the regulatory requirements for characterizing and reporting Impurity A in Indacaterol drug substances according to ICH guidelines?

- Methodological Answer : ICH Q3A mandates identification and quantification of impurities ≥0.10% in drug substances. Required data include:

- Chemical structure and synthetic origin (e.g., process-related or degradation byproduct).

- Analytical procedures with detection limits aligned with thresholds.

- Toxicological assessment for genotoxic potential if thresholds are exceeded .

Advanced Research Questions

Q. What methodological considerations are critical when developing a stability-indicating method for this compound under forced degradation conditions?

- Methodological Answer :

- Stress Testing : Expose the drug substance to heat (e.g., 40–80°C), humidity (75% RH), and light (ICH Q1B) to simulate degradation.

- Degradation Pathway Mapping : Use kinetic modeling to predict impurity formation rates.

- Robustness Validation : Test pH, temperature, and mobile phase variations to ensure method reproducibility.

- Forced Degradation Specificity : Confirm baseline separation between Impurity A and degradation products .

Q. How can discrepancies in impurity quantification between different analytical batches be systematically investigated and resolved?

- Methodological Answer :

- Root-Cause Analysis : Compare sample preparation (e.g., extraction efficiency), instrument calibration, and column lot variability.

- Statistical Tools : Use analysis of variance (ANOVA) to identify batch-to-batch variability.

- Reference Standard Traceability : Verify purity of Impurity A standards via EP/USP pharmacopeial alignment .

Q. What strategies are effective in isolating and purifying this compound from complex reaction mixtures for use as a reference standard?

- Methodological Answer :

- Preparative Chromatography : Use reversed-phase HPLC with gradient elution to isolate Impurity A.

- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol-water mixtures) to enhance yield.

- Purity Confirmation : Validate using orthogonal techniques (e.g., differential scanning calorimetry for crystallinity, chiral HPLC for enantiomeric purity) .

Q. How should researchers design experiments to assess the genotoxic potential of this compound, and what analytical validations are required?

- Methodological Answer :

- Ames Test : Use bacterial reverse mutation assays (e.g., Salmonella strains TA98/TA100) to detect mutagenicity.

- In Vitro Micronucleus Assay : Evaluate chromosomal damage in mammalian cells.

- Analytical Validation : Ensure method sensitivity (≤0.15% detection limit) and specificity to distinguish Impurity A from matrix interference .

Data Contradiction and Resolution

Q. How should conflicting data on Impurity A’s pharmacological activity be addressed in preclinical studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies across multiple cell lines (e.g., bronchial epithelial cells, smooth muscle cells) to confirm activity thresholds.

- Mechanistic Studies : Use receptor-binding assays (e.g., β2-adrenoceptor affinity) to differentiate Impurity A’s effects from parent drug activity.

- Meta-Analysis : Compare findings with published literature on structural analogs to identify trends .

Method Development and Validation

Q. What steps are essential for validating a novel RP-HPLC method to quantify Impurity A in combination therapies (e.g., indacaterol/glycopyrronium/mometasone)?

- Methodological Answer :

- System Suitability : Test resolution between all active ingredients and impurities.

- Linearity and Range : Establish calibration curves for Impurity A (0.05–1.0% of drug substance).

- Accuracy/Precision : Perform spike-and-recovery experiments (n=6) with ≤2% RSD.

- Forced Degradation : Confirm method stability under oxidative (H2O2) and thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.